Ethyl 2-aminohex-4-enoate
Overview
Description
Ethyl 2-aminohex-4-enoate (also known as 2-aminohex-4-enoic acid ethyl ester) is an organic compound and an amino acid derivative. It is a white, crystalline solid with a molecular formula of C7H15NO2. It is a useful intermediate in organic synthesis, as it can be used to synthesize various compounds, such as peptides, peptidomimetics, and peptide-like molecules. It is also used in the synthesis of drugs, vitamins, and other biologically active compounds.
Scientific Research Applications
Crystal Packing and Interaction Studies
Ethyl 2-aminohex-4-enoate, specifically its derivatives, has been studied for its unique interactions in crystal packing. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrated rare N⋯π and C–H⋯N interactions in forming zigzag double-ribbons in its crystalline structure (Zhang, Wu, & Zhang, 2011). Moreover, an unusual C⋯π interaction of non-hydrogen bond type was found in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting its electrostatic interaction properties (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis of Unnatural α-Amino Acid Derivatives
The compound has been utilized in the synthesis of highly substituted unnatural α-amino esters. A study demonstrated the regiocontrolled and diastereoselective synthesis of ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates through a Pd(II)-catalyzed three-component coupling method (Hopkins & Malinakova, 2007).
Enzyme Interaction Studies
Ethyl 2-aminohex-4-enoate and its analogs have been analyzed for interactions with various enzymes. For instance, the reaction between human 4-aminobutyrate aminotransferase and the anti-epileptic drug 4-aminohex-5-enoate, an irreversible inhibitor of the enzyme, was studied, revealing details about the stoichiometry and stability of the adduct formed (De Biase, Bolton, Barra, Bossa, & John, 1989).
Iodocyclisation and Synthesis Studies
Research has also explored iodocyclisation of ethyl 2-hydroxyhex-5-enoate, leading to the formation of novel tetrahydrofurans, showcasing the compound's potential in creating unique chemical structures (Macritchie, Peakman, Silcock, & Willis, 1998).
properties
IUPAC Name |
ethyl (E)-2-aminohex-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFBUQRIYRJOL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminohex-4-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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